molecular formula C16H12N4O2S B12682592 Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- CAS No. 72828-79-6

Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-

Cat. No.: B12682592
CAS No.: 72828-79-6
M. Wt: 324.4 g/mol
InChI Key: QQDVLOBKDOIASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- typically involves the reaction of benzoyl chloride with 4,5-dihydro-5-thioxo-1H-1,2,4-triazole-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-(1,5-dihydro-3-phenyl-5-thioxo-4H-1,2,4-triazol-4-yl)-
  • Benzamide, N-(4-chlorophenyl)-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-

Uniqueness

Compared to similar compounds, Benzamide, N-(4-benzoyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)- is unique due to its specific benzoyl group, which imparts distinct chemical and biological properties. This structural difference can lead to variations in its reactivity, stability, and biological activity .

Properties

CAS No.

72828-79-6

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(4-benzoyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzamide

InChI

InChI=1S/C16H12N4O2S/c21-13(11-7-3-1-4-8-11)17-15-18-19-16(23)20(15)14(22)12-9-5-2-6-10-12/h1-10H,(H,19,23)(H,17,18,21)

InChI Key

QQDVLOBKDOIASU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=S)N2C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.